molecular formula C19H16F5N3 B7505370 2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole

2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B7505370
M. Wt: 381.3 g/mol
InChI Key: DYTMRDALWIKGHQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is noted for its interesting spectrum of pharmacological activities. The trifluoromethyl group is a common motif in pharmaceuticals and its presence can greatly influence the chemical properties of a molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole ring, possibly through a reaction of o-phenylenediamine with a carboxylic acid derivative. The trifluoromethyl group could potentially be introduced through various methods, such as the use of a trifluoromethylating reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a pyrrolidine ring, and a trifluoromethyl group. The benzimidazole and pyrrolidine rings are likely to contribute to the rigidity of the molecule, while the trifluoromethyl group could add electron-withdrawing character .


Chemical Reactions Analysis

As a benzimidazole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the electron-withdrawing trifluoromethyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications in medicine .

Properties

IUPAC Name

2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F5N3/c20-14-3-1-11(7-15(14)21)9-27-6-5-12(10-27)18-25-16-4-2-13(19(22,23)24)8-17(16)26-18/h1-4,7-8,12H,5-6,9-10H2,(H,25,26)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTMRDALWIKGHQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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